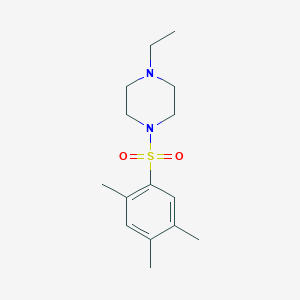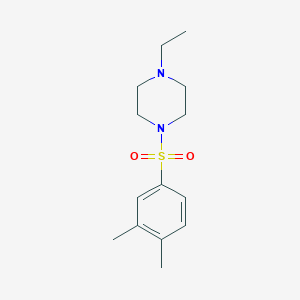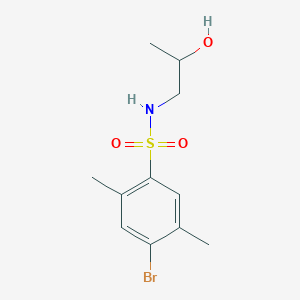
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. BDBS has shown promise in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, which is an enzyme that plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance of cancer cells, leading to their death. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase IX and amyloid-beta peptides, this compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase II and IV. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potentially useful tool for studying the role of this enzyme in cancer cells. However, one limitation of using this compound is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another potential direction is in the study of the effects of this compound on other enzymes and pathways involved in cancer and neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent in humans warrants further investigation.
Synthesemethoden
The synthesis of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The resulting product is then brominated with bromine in acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. This compound has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C11H16BrNO3S |
|---|---|
Molekulargewicht |
322.22 g/mol |
IUPAC-Name |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
InChI-Schlüssel |
OSCPQLCDPNDTBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)


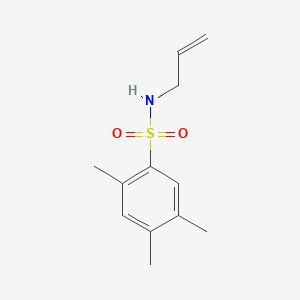


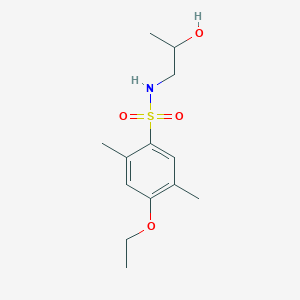
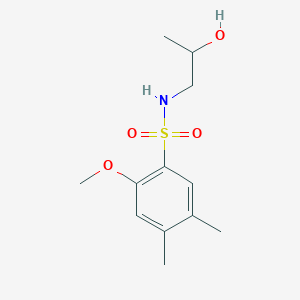

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
